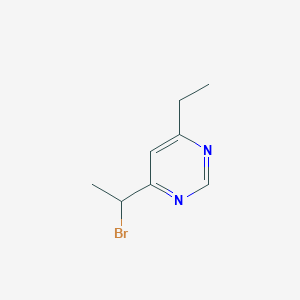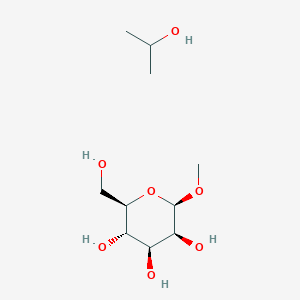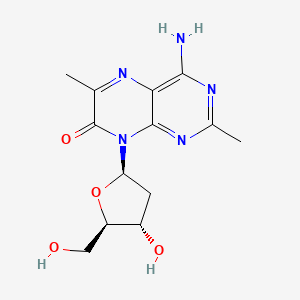
2-Chloro-4-(2-methylpiperidin-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(2-methylpiperidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 2-position and a 2-methylpiperidin-1-yl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-methylpiperidin-1-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 2-methylpiperidine under suitable conditions. One common method involves heating the reactants in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the piperidine ring attacks the 4-position of the pyrimidine ring, displacing the chlorine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(2-methylpiperidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The piperidine ring can be oxidized to form corresponding N-oxides.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or DMF.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-4-(2-methylpiperidin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and antiviral drugs.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(2-methylpiperidin-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The chlorine atom and the piperidine ring contribute to its binding affinity and selectivity towards molecular targets. The compound can interact with active sites of enzymes or receptors, leading to inhibition of their activity and subsequent biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-(4-methylpiperidin-1-yl)pyrimidine
- 2-Chloro-4-(2-methylpiperazin-1-yl)pyrimidine
- 2-Chloro-4-(2-methylmorpholin-1-yl)pyrimidine
Uniqueness
2-Chloro-4-(2-methylpiperidin-1-yl)pyrimidine is unique due to the presence of the 2-methylpiperidine group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and binding interactions, making it a valuable compound for targeted applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C10H14ClN3 |
|---|---|
Peso molecular |
211.69 g/mol |
Nombre IUPAC |
2-chloro-4-(2-methylpiperidin-1-yl)pyrimidine |
InChI |
InChI=1S/C10H14ClN3/c1-8-4-2-3-7-14(8)9-5-6-12-10(11)13-9/h5-6,8H,2-4,7H2,1H3 |
Clave InChI |
LUAHRJPTJJYPCT-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCN1C2=NC(=NC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


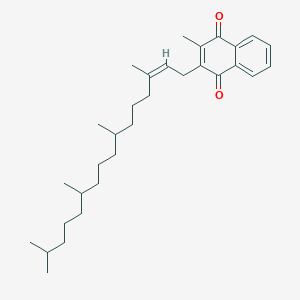
![2-[2-[(2-Methoxy-5-nitrophenyl)methylsulfanyl]phenyl]-1,4,5,6-tetrahydropyrimidine Hydrobromide](/img/structure/B13853939.png)
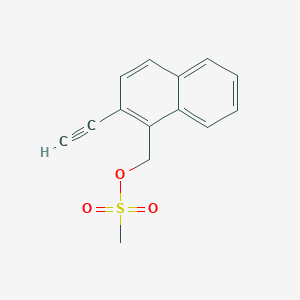
![tert-Butyl ((2R,3aS)-4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)carbamate](/img/structure/B13853953.png)
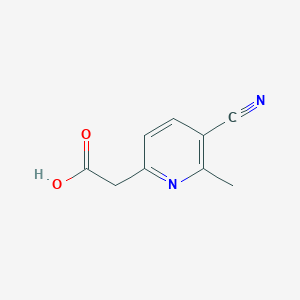


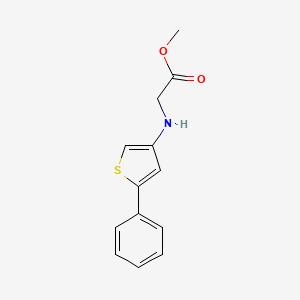
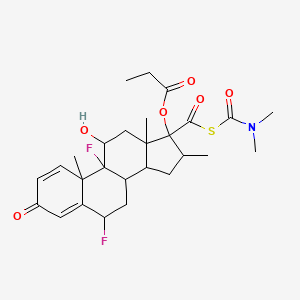
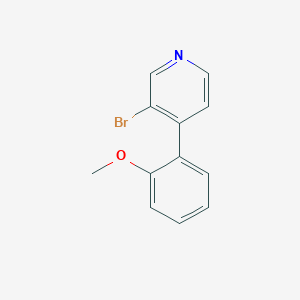
![6-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]-N-[2-(3-hydroxy-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl)ethyl]hexanamide](/img/structure/B13853989.png)
